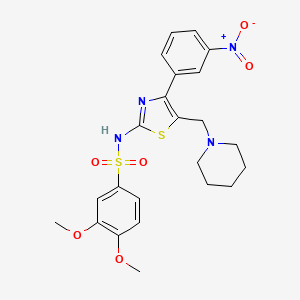

JM6

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLMMDVJOGGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123367 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008119-83-2 | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008119-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-5-(1-piperidinylmethyl)-2-thiazolyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JMJD6:What is the function of JMJD6 in histone modification?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jumonji domain-containing 6 (JMJD6) is a fascinating and somewhat enigmatic enzyme that has garnered significant attention for its diverse roles in cellular processes, including transcriptional regulation, RNA splicing, and DNA repair. As a member of the JmjC domain-containing family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases, JMJD6 possesses dual enzymatic activities that directly impact the histone code: histone arginine demethylation and lysyl hydroxylation.[1][2] This technical guide provides a comprehensive overview of JMJD6's function in histone modification, detailing its enzymatic activities, specific substrates, and involvement in key signaling pathways. The guide also presents experimental methodologies and quantitative data to support further research and drug development efforts targeting this intriguing protein.

Core Functions of JMJD6 in Histone Modification

JMJD6's influence on chromatin biology stems from its two primary, yet distinct, enzymatic activities targeting histone proteins.

Histone Arginine Demethylase Activity

JMJD6 was one of the first enzymes reported to catalyze the demethylation of arginine residues on histones, a significant discovery suggesting that, like lysine methylation, arginine methylation is a dynamic and reversible process.[3]

-

Substrates and Products: JMJD6 specifically targets symmetrically and asymmetrically dimethylated arginine 2 of histone H3 (H3R2me2) and arginine 3 of histone H4 (H4R3me2).[3][4] The demethylation reaction converts these repressive marks into their monomethylated forms (H3R2me1 and H4R3me1), which are generally associated with transcriptional activation.[2][4] The enzymatic reaction consumes 2-oxoglutarate and oxygen, producing succinate, carbon dioxide, and formaldehyde as byproducts.[2]

-

Functional Consequences: The removal of the repressive H3R2me2 and H4R3me2 marks by JMJD6 is a crucial step in the activation of gene expression. By altering the histone code, JMJD6 facilitates the recruitment of transcriptional machinery to promoter and enhancer regions.

-

Controversy and Current Standing: It is important to note that the arginine demethylase activity of JMJD6 has been a subject of debate. Some studies have failed to detect this activity in vitro, leading to questions about its physiological relevance.[5] However, other studies have provided evidence for its demethylase function in cellular contexts, particularly in the regulation of specific gene targets.[1][2]

Histone Lysyl Hydroxylase Activity

In addition to its demethylase activity, JMJD6 is a well-established lysyl hydroxylase. This function introduces a hydroxyl group onto specific lysine residues within histone tails.[6][7]

-

Substrates and Products: JMJD6 has been shown to hydroxylate multiple lysine residues on the tails of histones H2A, H2B, H3, and H4.[6][8] This modification, termed 5-hydroxylysine, represents a novel type of histone post-translational modification.

-

Functional Consequences: The hydroxylation of lysine residues by JMJD6 can have significant downstream effects on chromatin dynamics. Notably, this modification can inhibit subsequent post-translational modifications at the same lysine residue, such as acetylation and methylation.[6] This "crosstalk" between histone modifications provides another layer of regulatory complexity, allowing JMJD6 to indirectly control the binding of other effector proteins to histone tails and thereby modulate gene expression.

Quantitative Data on JMJD6 Activity

The following tables summarize the available quantitative data related to JMJD6's enzymatic activity and inhibition.

| Substrate (Peptide) | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Method | Reference |

| BRD2520–559 | JMJD6 | 2.6 ± 1.0 | 0.7 ± 0.2 | 270,000 ± 110,000 | SPE-MS | [9] |

| BRD3463–502 | JMJD6 | 5.5 ± 2.3 | 0.48 ± 0.15 | 87,000 ± 38,000 | SPE-MS | [9] |

| BRD4511–550 | JMJD6 | 2.5 ± 1.0 | 0.47 ± 0.14 | 190,000 ± 80,000 | SPE-MS | [9] |

| LUC7L2267–278 | JMJD6 | - | - | ~200 | MALDI-MS | [9] |

| U2AF6530–46 | JMJD6 | - | - | ~100 | MALDI-MS | [9] |

| RBM3931–42 | JMJD6 | - | - | ~800 | MALDI-MS | [9] |

| Table 1: Steady-State Kinetic Parameters of JMJD6 for Various Peptide Substrates. Note: While these substrates are not exclusively histones, they provide insight into the enzymatic efficiency of JMJD6's hydroxylase activity. Data for histone peptide substrates are not readily available in this format. |

| Inhibitor | Target Activity | IC50 | Assay Method | Reference |

| iJMJD6 (WL12) | Arginine Demethylase | 149.6 ± 34.1 nM | Formaldehyde Release Assay | [10] |

| iJMJD6 (WL12) | Arginine Demethylase | 0.22 µM | Formaldehyde Release Assay | [11] |

| 7p | Arginine Demethylase | 0.681 µM | Not specified | [12] |

| Table 2: IC50 Values of Small Molecule Inhibitors for JMJD6's Arginine Demethylase Activity. |

Signaling Pathways and Logical Relationships

JMJD6's histone modification activities are integrated into broader signaling networks that control gene expression. The following diagrams illustrate key pathways and experimental workflows.

Figure 1: Signaling pathways involving JMJD6 in transcriptional regulation.

Figure 2: Generalized experimental workflows for JMJD6 enzymatic assays.

Detailed Experimental Protocols

In Vitro Histone Demethylase Assay

This protocol is a generalized procedure for assessing the arginine demethylase activity of JMJD6 on histone substrates.

1. Reagents and Materials:

-

Recombinant human JMJD6 protein

-

Methylated histone H3 or H4 peptides (e.g., H3R2me2, H4R3me2) or full-length histones

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT

-

Cofactors: 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid

-

Quenching Solution: 0.1% Trifluoroacetic acid (TFA)

-

Mass Spectrometer (MALDI-TOF or LC-MS/MS)

2. Procedure:

-

Prepare a reaction mixture containing the assay buffer, methylated histone substrate (e.g., 10 µM peptide), and cofactors.

-

Initiate the reaction by adding recombinant JMJD6 (e.g., 1 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Analyze the reaction products by mass spectrometry. A successful demethylation event will result in a mass decrease of 14 Da (for the loss of one methyl group) or 28 Da (for the loss of two methyl groups) from the substrate peptide.[5]

-

Alternatively, the production of formaldehyde can be measured using a coupled enzymatic assay with formaldehyde dehydrogenase, which results in a fluorescent or colorimetric readout.[10]

In Vitro Histone Lysyl Hydroxylase Assay

This protocol outlines a general method for detecting the lysyl hydroxylase activity of JMJD6.

1. Reagents and Materials:

-

Recombinant human JMJD6 protein

-

Unmodified histone H3 or H4 peptides or full-length histones

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT

-

Cofactors: 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid

-

Quenching Solution: 0.1% Trifluoroacetic acid (TFA)

-

Mass Spectrometer (MALDI-TOF or LC-MS/MS)

2. Procedure:

-

Set up a reaction mixture with the assay buffer, histone substrate (e.g., 10 µM peptide), and cofactors.

-

Start the reaction by adding recombinant JMJD6 (e.g., 1 µM).

-

Incubate the mixture at 37°C for 1-2 hours.

-

Terminate the reaction with the quenching solution.

-

Analyze the products by mass spectrometry. A hydroxylation event will be detected as a mass increase of 16 Da on the substrate peptide.[8][13]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where JMJD6 is bound, providing insights into its target genes.

1. Reagents and Materials:

-

Cells or tissue of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

JMJD6-specific antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR primers for target gene promoters

2. Procedure (Generalized):

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with a JMJD6-specific antibody or a control IgG overnight.

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter or enhancer regions of putative target genes.

Conclusion

JMJD6 is a critical epigenetic regulator with dual enzymatic activities that directly modify histones, thereby influencing chromatin structure and gene expression. Its roles as both a histone arginine demethylase and a lysyl hydroxylase place it at a nexus of transcriptional control. The controversial nature of its demethylase activity underscores the need for further rigorous investigation. Understanding the precise mechanisms by which JMJD6 is recruited to specific genomic loci and how its enzymatic activities are regulated will be crucial for elucidating its role in development and disease, and for the development of novel therapeutic strategies targeting this multifaceted enzyme.

References

- 1. Brd4 and JMJD6-associated Anti-pause Enhancers in Regulation of Transcriptional Pause Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]

- 3. JMJD6 is a histone arginine demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lysyl 5-hydroxylation, a novel histone modification, by Jumonji domain containing 6 (JMJD6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Discovery of JMJD6 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

JMJD6: A Novel Epigenetic Modifier in Tumor Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jumonji domain-containing 6 (JMJD6) is a fascinating and complex enzyme that has emerged as a critical player in the epigenetic landscape of cancer. Initially identified for its role as a phosphatidylserine receptor, subsequent research has unveiled its multifaceted enzymatic activities, including arginine demethylation, lysyl hydroxylation, and even intrinsic tyrosine kinase activity.[1] These diverse functions allow JMJD6 to modulate a wide array of cellular processes, including gene transcription, RNA splicing, and DNA damage response, ultimately contributing to tumor development and progression.[2][3] This technical guide provides a comprehensive overview of JMJD6's role in oncology, focusing on its enzymatic functions, involvement in key signaling pathways, and its potential as a therapeutic target.

Core Functions and Enzymatic Activities

JMJD6 is a member of the Jumonji C (JmjC) domain-containing family of proteins, which are typically iron (Fe(II)) and 2-oxoglutarate (2-OG)-dependent oxygenases.[1] Its enzymatic activities are central to its role in cancer biology.

-

Arginine Demethylase: JMJD6 was one of the first enzymes demonstrated to reverse arginine methylation on histones.[4] It specifically demethylates histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[4] These histone marks are associated with transcriptional repression, and their removal by JMJD6 leads to the activation of target genes.[5] This activity is crucial for its role in regulating the expression of oncogenes.[6]

-

Lysyl Hydroxylase: JMJD6 also functions as a lysyl hydroxylase, modifying both histone and non-histone proteins.[1][7] A key non-histone substrate is the splicing factor U2AF65.[8] By hydroxylating U2AF65, JMJD6 influences alternative splicing, a process frequently dysregulated in cancer.[3] It also hydroxylates histone lysyl residues, a novel post-translational modification that may play a role in epigenetic regulation.[7]

-

Tyrosine Kinase: More recently, JMJD6 has been shown to possess intrinsic tyrosine kinase activity.[1][9] It can phosphorylate histone H2A.X at tyrosine 39 (H2A.XY39ph), a modification linked to DNA damage response and cancer progression.[1][10]

JMJD6 Expression and Clinical Significance in Cancer

Upregulated expression of JMJD6 is a common feature across a wide spectrum of human cancers and is often associated with aggressive tumor phenotypes and poor patient prognosis.[11][12][13]

| Cancer Type | Key Findings on JMJD6 Expression | Associated Clinical Features | Reference |

| Breast Cancer | Higher expression in ER-negative, basal-like, and Claudin-low subtypes. 90% of triple-negative breast cancer tissues show higher JMJD6 levels compared to adjacent normal tissues. | High histological grade, advanced tumor stage, lymph node metastasis, and poor disease-free survival. | [2][11][14] |

| Lung Adenocarcinoma | Significantly higher mRNA and protein levels in tumor tissues compared to corresponding non-tumorous lung tissues (P < 0.001). High expression in 55.2% of 154 patients. | Larger tumor size, higher pathological grade, advanced pT and pN status, and pleural invasion. An independent prognostic factor for poor survival. | [15][16][17] |

| Colon Cancer | Markedly up-regulated in colon adenocarcinomas. | Increased invasiveness, poor differentiation, lymph node metastases, and advanced stage. | [11][13][18] |

| Melanoma | Significantly upregulated in melanoma tissues. | Advanced clinicopathological stage and poor prognosis. | [12] |

| Oral Squamous Cell Carcinoma (OSCC) | Higher expression in carcinoma tissues compared to normal oral epithelia (69% strong staining in OSCC vs. 89% weak staining in normal tissue). | Enriched in cancer stem cells, promoting self-renewal and resistance to chemotherapy. | [11] |

| Ovarian Cancer | Highly expressed in 61.64% of 146 ovarian cancer patients. | Associated with age, clinical stage, and pT/pN status. | [11] |

| Glioma | Up-regulated in about 80% of glioma tissues. | Associated with the proliferation, invasion, and migration of glioma stem cells. | [1] |

Therapeutic Targeting of JMJD6

The critical role of JMJD6 in driving tumorigenesis makes it an attractive therapeutic target.[19] A specific small-molecule inhibitor, iJMJD6, has been developed and has shown promising preclinical activity.[6]

| Compound | Target | In Vitro Activity | Cellular Effects | In Vivo Efficacy | Reference |

| iJMJD6 (WL12) | JMJD6 arginine demethylase activity | IC50 = 0.22 µM / 149.6 ± 34.1 nM | Suppresses proliferation, migration, and invasion in a JMJD6-dependent manner. Represses the expression of oncogenes like Myc and CCND1. | Suppresses tumor growth in multiple cancer cell line- and patient-derived xenograft models. | [5][6][19][20] |

| SKLB325 | JMJD6 | IC50 = 0.78 µM | Induces apoptosis and suppresses proliferation and migration in ovarian cancer cell lines. | Reduces intraperitoneal tumor weight and prolongs survival in tumor-bearing mice. | [1] |

Impact of JMJD6 Knockdown on Cancer Cell Phenotypes

Genetic silencing of JMJD6 using siRNA has been instrumental in elucidating its function in cancer cells, consistently demonstrating its role in promoting malignant phenotypes.

| Cell Line(s) | siRNA Knockdown Efficiency | Phenotypic Effects | Reference |

| HeLa, SMCC7721, MCF7 | >90% knockdown with specific siRNAs | Decreased proliferation, cell cycle arrest at G0/G1, suppressed colony formation, reduced migration and invasion, and induced apoptosis. | [20][21] |

| MDA-MB231, BT-549 | 80% to 100% silencing | Decreased motility and invasion. | [2][22] |

| 22Rv1 (Prostate Cancer) | Not specified | Downregulates AR-V7 mRNA levels, reducing cell viability. | [23] |

| MCF-7 | Not specified | Increased expression of TGF-β1 and TGF-β2. | [2] |

Key Signaling Pathways Modulated by JMJD6

JMJD6 exerts its pro-tumorigenic functions by integrating into and modulating several critical signaling pathways.

The p53 Tumor Suppressor Pathway

JMJD6 acts as a negative regulator of the p53 tumor suppressor pathway. It physically interacts with p53 and hydroxylates it on lysine 382 (K382).[11][13][18] This hydroxylation antagonizes the acetylation of p53 at the same residue, which is known to enhance its transcriptional activity.[11] By inhibiting p53 acetylation, JMJD6 represses the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis, such as p21 and PUMA.[13][18] Furthermore, JMJD6 promotes the interaction of p53 with its negative regulator, MDM2, although some reports suggest this may be indirect.[24]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central regulator of cell proliferation, differentiation, and survival. JMJD6 has been shown to enhance MAPK signaling, thereby promoting cancer cell proliferation and invasion.[1][3] One mechanism by which JMJD6 achieves this is through the regulation of alternative splicing of key components of the MAPK pathway, such as p21-activated kinase 1 (PAK1).[3] By controlling the splicing of PAK1, JMJD6 can modulate the downstream activity of the MAPK cascade.

The c-Myc Oncogenic Pathway

The oncoprotein c-Myc is a master transcriptional regulator that drives cell proliferation and tumorigenesis. JMJD6 has been identified as a critical cooperating factor for Myc-driven cancers.[12][25] JMJD6 forms a protein complex with N-Myc and the transcriptional co-activator BRD4.[25] This complex is important for the transcription of Myc target genes, including E2F2, as well as N-Myc and c-Myc themselves, creating a positive feedback loop.[1][25] The interaction with BRD4 and the demethylation of H4R3 at target gene enhancers are key mechanisms by which JMJD6 potentiates Myc's oncogenic activity.[25][26]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for JMJD6

This protocol describes the general steps for performing ChIP to identify the genomic regions occupied by JMJD6.

Workflow:

Methodology:

-

Crosslinking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Nuclear Isolation: Lyse the cells using a hypotonic buffer to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in a lysis buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to JMJD6. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution: Elute the immunoprecipitated complexes from the beads.

-

Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating at 65°C overnight with the addition of proteinase K to digest the proteins.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[25][26]

In Vitro Lysyl Hydroxylase Assay

This assay measures the ability of recombinant JMJD6 to hydroxylate a peptide substrate.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant JMJD6, a peptide substrate (e.g., a synthetic peptide corresponding to a region of a known substrate like histone H4 or p53), Fe(II), 2-oxoglutarate, and ascorbate in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Termination: Stop the reaction, typically by adding a quenching solution like EDTA or by heat inactivation.

-

Analysis: Analyze the reaction products to detect the hydroxylation of the peptide substrate. This can be done using:

-

Mass Spectrometry (MALDI-TOF or LC-MS/MS): This is the most direct method to detect the mass shift of +16 Da corresponding to the addition of a hydroxyl group to the peptide.[27][28]

-

Succinate-Glo™ Assay: This assay measures the production of succinate, a co-product of the hydroxylation reaction.[6]

-

In Vitro Arginine Demethylase Assay

This assay quantifies the demethylase activity of JMJD6 on a methylated histone substrate.

Methodology:

-

Reaction Setup: Combine recombinant JMJD6 with a methylated substrate (e.g., core histones or a synthetic peptide with methylated arginine residues like H3R2me2 or H4R3me2s), Fe(II), and 2-oxoglutarate in a reaction buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Detection of Demethylation: The removal of the methyl group can be detected by:

-

Formaldehyde Release Assay: The demethylation reaction releases formaldehyde, which can be quantified using a colorimetric or fluorometric assay.[6]

-

Mass Spectrometry: Similar to the hydroxylase assay, mass spectrometry can detect the mass change in the substrate peptide upon demethylation.

-

Western Blotting: Use antibodies specific to the methylated form of the substrate to detect a decrease in the methylation signal after the reaction.

-

In Vitro Tyrosine Kinase Assay

This assay is designed to measure the phosphorylation of a substrate by JMJD6.

Methodology:

-

Reaction Setup: In a kinase reaction buffer, combine recombinant JMJD6, a substrate protein (e.g., recombinant histone H2A.X), and a phosphate donor (ATP or GTP).[9][10]

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a set time (e.g., 30-60 minutes).

-

Detection of Phosphorylation:

-

Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., an antibody against phospho-H2A.X Y39).[10]

-

Radiolabeling: Use [γ-³²P]ATP as the phosphate donor and detect the incorporation of the radioactive phosphate into the substrate by autoradiography after SDS-PAGE.

-

Kinase Activity Assays: Utilize commercially available kits that measure ATP consumption or ADP production.

-

Conclusion

JMJD6 is a multifaceted epigenetic modifier with a significant and complex role in tumor development. Its diverse enzymatic activities allow it to regulate gene expression at multiple levels, from histone modification and transcriptional regulation to RNA splicing. The consistent upregulation of JMJD6 in a wide range of cancers and its association with poor prognosis underscore its importance as a driver of malignancy. The development of specific inhibitors like iJMJD6 has provided a valuable tool for both studying its function and exploring its therapeutic potential. Further research into the intricate mechanisms by which JMJD6 contributes to cancer progression will undoubtedly open new avenues for the development of novel and effective anti-cancer therapies.

References

- 1. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]

- 2. JMJD6 is a driver of cellular proliferation and motility and a marker of poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JMJD6 promotes melanoma carcinogenesis through regulation of the alternative splicing of PAK1, a key MAPK signaling component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. selleckchem.com [selleckchem.com]

- 6. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysyl 5-hydroxylation, a novel histone modification, by Jumonji domain containing 6 (JMJD6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JMJD6 regulates histone H2A.X phosphorylation and promotes autophagy in triple-negative breast cancer cells via a novel tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JMJD6 promotes colon carcinogenesis through negative regulation of p53 by hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of JMJD6 in Breast Tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High expression of JMJD6 predicts unfavorable survival in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High expression of JMJD6 predicts unfavorable survival in lung adenocarcinoma - ProQuest [proquest.com]

- 17. JMJD6 K375 acetylation restrains lung cancer progression by enhancing METTL14/m6A/SLC3A2 axis mediated cell ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JMJD6 Promotes Colon Carcinogenesis through Negative Regulation of p53 by Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. JMJD6 negatively regulates cytosolic RNA induced antiviral signaling by recruiting RNF5 to promote activated IRF3 K48 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. BioKB - CoOccurrence - JMJD6 - MDM2 [biokb.lcsb.uni.lu]

- 25. JMJD6 is a tumorigenic factor and therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. merckmillipore.com [merckmillipore.com]

JMJD6: A Multifaceted Regulator of Gene Expression at the Nexus of Transcription and Splicing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jumonji domain-containing 6 (JMJD6) is a fascinating and somewhat enigmatic enzyme that plays a critical role in the intricate regulation of gene expression. Initially identified for its putative role as a phosphatidylserine receptor, it is now firmly established as a nuclear protein with dual enzymatic activities that place it at the crossroads of gene transcription and alternative splicing. This technical guide provides a comprehensive overview of the current understanding of JMJD6's functions, with a particular focus on its molecular mechanisms, key substrates, and interacting partners. We delve into the quantitative aspects of its regulatory effects, present detailed methodologies for its study, and visualize the complex signaling pathways and experimental workflows in which it participates. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the multifaceted roles of JMJD6 in health and disease.

Introduction: The Dual Nature of JMJD6

JMJD6 is a member of the Jumonji C (JmjC) domain-containing family of proteins, which are typically iron (Fe(II)) and 2-oxoglutarate (2-OG)-dependent dioxygenases. This enzymatic activity allows JMJD6 to catalyze two distinct types of post-translational modifications: lysyl-5-hydroxylation and arginine demethylation. While its lysyl hydroxylase activity is well-established, its role as a histone arginine demethylase has been a subject of some debate in the scientific community.[1][2][3][4][5] These dual functions empower JMJD6 to influence a wide array of cellular processes, from chromatin remodeling and transcriptional control to the fine-tuning of pre-mRNA splicing.[1][2]

The functional importance of JMJD6 is underscored by its involvement in numerous physiological and pathological processes, including embryonic development, hematopoiesis, and cancer.[6][7][8] Its overexpression has been linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[9][10] This guide will dissect the molecular underpinnings of JMJD6's functions in gene transcription and alternative splicing, providing a detailed look at the experimental evidence that has shaped our current understanding.

Role in Gene Transcription

JMJD6 influences gene transcription through multiple mechanisms, primarily centered around its enzymatic activities and its interactions with key transcriptional regulators.

Histone Demethylation and Chromatin Remodeling

One of the initial and most debated functions attributed to JMJD6 is its ability to act as a histone arginine demethylase.[11] It has been reported to specifically demethylate symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) and asymmetrically dimethylated arginine 2 of histone H3 (H3R2me2a).[1][11][12] These histone marks are generally associated with transcriptionally repressed chromatin. By removing these repressive marks, JMJD6 is thought to facilitate a more open chromatin state, thereby promoting gene expression.[12] However, it is important to note that the arginine demethylase activity of JMJD6 has been contested by some studies, with evidence suggesting that its primary enzymatic function may be lysyl hydroxylation.[13][14]

Regulation of RNA Polymerase II Pause Release

A critical step in transcription elongation is the release of paused RNA Polymerase II (Pol II) from the promoter-proximal region. JMJD6 plays a key role in this process through its interaction with Bromodomain-containing protein 4 (BRD4).[2][15][16] BRD4 is a reader of acetylated histones and is known to recruit the positive transcription elongation factor b (P-TEFb) complex. The current model suggests that at distal enhancers, termed "anti-pause enhancers," the BRD4-JMJD6 complex facilitates the release of P-TEFb from its inhibitory complex with the 7SK small nuclear RNA (snRNA).[15][16][17] JMJD6 is proposed to contribute to this by demethylating both H4R3me2s and the 5'-methyl cap of 7SK snRNA.[1][17] The activated P-TEFb then phosphorylates the C-terminal domain (CTD) of Pol II and the negative elongation factor (NELF), leading to the release of the paused polymerase and productive transcription elongation.[17] More recent evidence also suggests a novel proteolytic function for JMJD6 in cleaving the methylphosphate capping enzyme (MePCE), a core component of the 7SK snRNP complex, to release P-TEFb.

Interaction with Transcription Factors

JMJD6 can also directly influence the activity of various transcription factors. For instance, it has been shown to hydroxylate and negatively regulate the tumor suppressor p53, thereby impacting its transcriptional program. In the context of estrogen receptor-positive (ER+) breast cancer, JMJD6 enhances hormone-induced ER transcriptional activity by promoting RNA Pol II phosphorylation and release from paused sites. It has also been reported to demethylate arginine residues in the estrogen receptor (ERα), promoting its nuclear localization and regulating its non-genomic actions.

Role in Alternative Splicing

JMJD6 is a key regulator of alternative splicing, a process that generates multiple mRNA isoforms from a single gene, thereby expanding the proteomic diversity of the cell. Its role in splicing is intimately linked to its lysyl hydroxylase activity and its interactions with components of the spliceosome.

Hydroxylation of Splicing Factors

The most well-characterized substrate for JMJD6's lysyl hydroxylase activity in the context of splicing is the U2 small nuclear ribonucleoprotein auxiliary factor 65 kDa subunit (U2AF65).[18][19][20][21][22][23][24] U2AF65 is a critical component of the spliceosome that recognizes the polypyrimidine tract at the 3' splice site of introns. JMJD6 hydroxylates specific lysine residues within the arginine-serine-rich (RS) domain of U2AF65.[4][19] This modification is thought to modulate the interaction of U2AF65 with other splicing factors and pre-mRNA, thereby influencing splice site selection and the outcome of alternative splicing events.[19][20][21][23]

Interaction with SR Proteins

Beyond U2AF65, JMJD6 interacts with a number of other serine/arginine-rich (SR) proteins and SR-related proteins, which are key regulators of both constitutive and alternative splicing.[3][4][19][24] These include LUC7L3, SRSF11, and Acinus S'.[3][24] The interaction of JMJD6 with these proteins, often in an RNA-dependent manner, allows it to be recruited to specific pre-mRNAs and influence their splicing patterns.[24]

Regulation of its Own Splicing

Interestingly, JMJD6 has been shown to regulate the splicing of its own pre-mRNA.[7][8][25] The JMJD6 gene can be alternatively spliced to produce different isoforms, with the two most abundant being JMJD6-2 and JMJD6-Ex5.[7][8] These isoforms differ in their C-terminal regions, which affects their protein-protein interaction profiles and their functional activities.[8] For example, JMJD6-2, which contains a poly-serine domain, interacts with many SR-like proteins, while JMJD6-Ex5 interacts with a different set of proteins, including FCP1 and UBF.[8] The autoregulation of its own splicing adds another layer of complexity to the functional landscape of JMJD6.

Quantitative Data on JMJD6 Function

The regulatory effects of JMJD6 on gene expression and alternative splicing have been quantified in several studies. This section summarizes key quantitative findings in a structured format to facilitate comparison and analysis.

| Parameter | Experimental System | Observation | Reference |

| Alternative Splicing Events Regulated by JMJD6 | Knockdown of JMJD6 in HEK293T cells (RASL-Seq) | 515 alternative splicing events showed significant changes in isoform ratio. | [19] |

| Overlap with U2AF65-regulated Splicing | Knockdown of JMJD6 and U2AF65 in HEK293T cells (RASL-Seq) | 383 alternative splicing events were co-regulated by both JMJD6 and U2AF65, representing 74% of JMJD6-regulated events and 67% of U2AF65-regulated events. | [19] |

| Direction of Splicing Regulation by JMJD6 | Knockdown of JMJD6 in HEK293T cells (RASL-Seq) | 378 events showed increased exon skipping, while 137 events showed increased exon inclusion, suggesting a preference for promoting exon inclusion. | [19] |

| Enzymatic Activity Dependence in Splicing | Rescue experiments with wild-type and catalytically inactive JMJD6 | A subset of JMJD6-regulated splicing events was dependent on its enzymatic activity. | [19] |

| Effect of JMJD6 Knockdown on its Own Splicing | siRNA-mediated knockdown of JMJD6 in HEK-293nT cells | Knockdown of JMJD6 favored the production of the jmjd6-Ex5 transcript. | [2] |

Key Signaling Pathways and Experimental Workflows

The complex roles of JMJD6 in transcription and splicing can be better understood through the visualization of the molecular interactions and experimental approaches used to study them.

Regulation of RNA Polymerase II Pause Release

Co-regulation of Alternative Splicing with U2AF65

Experimental Workflow for Studying JMJD6-Protein Interactions

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the functions of JMJD6. While specific buffer compositions and proprietary kit details are best obtained from the primary literature, the following descriptions outline the core principles and steps of each technique.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Principle: Co-IP is used to identify and validate interactions between JMJD6 and its binding partners. An antibody specific to JMJD6 is used to pull down JMJD6 from a cell lysate, and any proteins that are bound to JMJD6 will be co-precipitated.

Methodology Overview:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to JMJD6. The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for the unbiased identification of novel interactors.

RNA-Seq for Global Analysis of Splicing Changes

Principle: RNA sequencing (RNA-seq) is a powerful technique to globally assess changes in gene expression and alternative splicing upon perturbation of JMJD6 levels (e.g., via siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout).

Methodology Overview:

-

RNA Extraction: Total RNA is extracted from control and JMJD6-depleted cells.

-

Library Preparation:

-

rRNA Depletion/poly(A) Selection: Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is removed, or messenger RNA (mRNA) is enriched by selecting for the poly(A) tail.

-

Fragmentation and cDNA Synthesis: The RNA is fragmented, and reverse transcription is performed to generate complementary DNA (cDNA).

-

Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, followed by PCR amplification to create the final sequencing library.

-

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and bioinformatic tools are used to quantify gene expression levels and identify differential splicing events between the control and JMJD6-depleted samples.

RASL-Seq for Targeted Alternative Splicing Analysis

Principle: RNA-mediated oligonucleotide Annealing, Selection, and Ligation with next-generation sequencing (RASL-seq) is a targeted high-throughput method to quantify the expression of specific splice isoforms.

Methodology Overview:

-

Probe Design: Pairs of oligonucleotide probes are designed to flank specific splice junctions of interest.

-

Annealing and Ligation: The probe pairs are hybridized to total RNA. If the specific splice junction is present, the two probes will be adjacent and can be ligated together.

-

Capture and Amplification: The ligated probes, which are now single DNA molecules, are captured and then amplified by PCR using barcoded primers.

-

Sequencing and Analysis: The amplified products are sequenced, and the abundance of each splice isoform is determined by counting the corresponding sequence reads.

In Vitro Hydroxylation and Demethylation Assays

Principle: These assays are used to directly assess the enzymatic activity of recombinant JMJD6 on specific substrates in a controlled environment.

Methodology Overview:

-

Reaction Setup: Recombinant JMJD6 is incubated with a substrate (e.g., a peptide corresponding to a region of U2AF65 or a histone tail) in a reaction buffer containing the necessary co-factors: Fe(II), 2-oxoglutarate, and ascorbate.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

-

Analysis: The reaction products are analyzed by mass spectrometry to detect the mass shift corresponding to hydroxylation (+16 Da) or demethylation (-14 Da for monomethylarginine, -28 Da for dimethylarginine).

Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is used to determine the genomic regions where JMJD6 or specific histone modifications are located.

Methodology Overview:

-

Cross-linking: Proteins are cross-linked to DNA in living cells using formaldehyde.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to JMJD6 or a modified histone is used to immunoprecipitate the corresponding chromatin fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

Conclusion and Future Directions

JMJD6 is a pivotal regulator of gene expression, operating at the interface of transcription and alternative splicing. Its dual enzymatic activities and its ability to interact with a diverse set of proteins allow it to exert a profound influence on a wide range of cellular processes. The intricate mechanisms by which JMJD6 functions, particularly the ongoing debate surrounding its arginine demethylase activity and the full scope of its lysyl hydroxylase substrates, remain active areas of research.

The established link between JMJD6 and cancer progression has positioned it as a promising therapeutic target. The development of specific small-molecule inhibitors of JMJD6's enzymatic activity holds great potential for novel cancer therapies. Future research will undoubtedly focus on further elucidating the precise molecular mechanisms of JMJD6 action, identifying its full complement of substrates and interacting partners, and exploring the therapeutic potential of targeting this multifaceted enzyme in various disease contexts. This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of JMJD6 biology and contribute to these exciting future endeavors.

References

- 1. alitheagenomics.com [alitheagenomics.com]

- 2. JMJD6 Regulates Splicing of Its Own Gene Resulting in Alternatively Spliced Isoforms with Different Nuclear Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. Tandem affinity purification of functional TAP-tagged proteins from human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Jmjd6 cellular localization and testing for its involvement in histone demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alitheagenomics.com [alitheagenomics.com]

- 10. RASL-seq for massively parallel and quantitative analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CLIP-Seq to identify targets and interactions of RNA binding proteins and RNA modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. crestcache.fiu.edu [crestcache.fiu.edu]

- 15. www2.tulane.edu [www2.tulane.edu]

- 16. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates † | Department of Chemistry [chem.ox.ac.uk]

- 17. Computational and Mass Spectrometry-Based Approach Identify Deleterious Non-Synonymous Single Nucleotide Polymorphisms (nsSNPs) in JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RASL-Seq [illumina.com]

- 19. RASL-seq for Massively Parallel and Quantitative Analysis of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JMJD6 and U2AF65 co-regulate alternative splicing in both JMJD6 enzymatic activity dependent and independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Jmjd6 catalyses lysyl-hydroxylation of U2AF65, a protein associated with RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. protocols.io [protocols.io]

- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the JM6 KMO Inhibitor: Mechanism of Action in the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kynurenine Pathway as a Therapeutic Target

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, producing a host of neuroactive and immunomodulatory metabolites.[1] Imbalances in this pathway have been strongly implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's and Huntington's disease.[2][3] A key regulatory enzyme in this cascade is Kynurenine 3-Monooxygenase (KMO), which is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine (KYN) into 3-hydroxykynurenine (3-HK).[1][4]

KMO sits at a critical bifurcation point; its inhibition shunts the pathway away from the production of potentially neurotoxic downstream metabolites like 3-HK and quinolinic acid (QUIN) and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][3][5] This makes KMO an attractive therapeutic target for rebalancing the KP and mitigating neurodegeneration.[3] JM6 is a novel, orally administered small molecule that has been investigated for its KMO-inhibiting properties and potential neuroprotective effects.[2][6] This document provides a detailed technical overview of its proposed mechanism of action, the quantitative data supporting its effects, and the experimental protocols used in its evaluation.

The Kynurenine Pathway (KP)

The KP begins with the conversion of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] The resulting kynurenine can be metabolized down two primary branches. The KMO-driven branch leads to the production of 3-HK, and subsequently the excitotoxic NMDA receptor agonist quinolinic acid.[1][7] The alternative branch, catalyzed by kynurenine aminotransferases (KATs), produces kynurenic acid, an antagonist of NMDA and other glutamate receptors, which is considered neuroprotective.[1]

References

- 1. What are KMO inhibitors and how do they work? [synapse.patsnap.com]

- 2. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 6. gladstone.org [gladstone.org]

- 7. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The KMO Inhibitor JM6: A Technical Guide to its Relationship with Ro-61-8048

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenine 3-monooxygenase (KMO) is a critical enzyme in the tryptophan metabolism pathway, specifically the kynurenine pathway. It catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative disorders, as it can shift the pathway towards the production of the neuroprotective kynurenic acid. This technical guide provides an in-depth analysis of the KMO inhibitor JM6 and its complex relationship with the potent inhibitor Ro-61-8048.

The Prodrug Hypothesis and Controversy

This compound was initially developed as a prodrug of Ro-61-8048, a highly potent KMO inhibitor with poor bioavailability. The rationale was that this compound would be metabolized in vivo to release the active Ro-61-8048, thereby improving its therapeutic potential. However, this relationship has been the subject of scientific debate. A later study challenged the prodrug hypothesis, suggesting that the observed in vivo activity of this compound could be attributed to a small Ro-61-8048 impurity within the this compound preparation rather than enzymatic conversion.[1][2] This guide presents the available data to allow researchers to form an informed perspective.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Ro-61-8048, facilitating a direct comparison of their biochemical and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity against KMO

| Compound | Target | IC50 | Ki | Species |

| Ro-61-8048 | KMO | 37 nM[3][4][5] | 4.8 nM[3][4] | Human, Rat, Gerbil |

| This compound | KMO | ~4 µM | Not Reported | Not Specified |

Note: The IC50 value for this compound is contested. The reported value of ~4 µM is significantly higher than that of Ro-61-8048, supporting the argument against it being a direct, potent inhibitor.

Table 2: Pharmacokinetic Parameters in Mice

| Compound | Administration | Dose | Cmax (Plasma) | AUC (Plasma) | Brain Penetration |

| Ro-61-8048 | Oral | 0.05 mg/kg | Not Reported | 4300 nM·h[1][2] | Poor |

| This compound | Oral | 10 mg/kg | Not Reported | 4900 nM·h (for detected Ro-61-8048)[1][2] | Poor |

Note: The AUC value for the this compound administration group reflects the measured concentration of Ro-61-8048, which the dissenting study attributes to an impurity.[1][2]

Signaling Pathway and Mechanism of Action

KMO is a key enzyme in the kynurenine pathway, a metabolic route for the degradation of tryptophan. Inhibition of KMO blocks the production of 3-hydroxykynurenine and subsequently quinolinic acid, an excitotoxin. This shunts the pathway towards the formation of kynurenic acid, an antagonist of ionotropic glutamate receptors with neuroprotective properties.

Ro-61-8048 has been described as both a competitive and an allosteric inhibitor of KMO, suggesting a complex interaction with the enzyme.

The Kynurenine Pathway and the site of action for KMO inhibitors.

Experimental Protocols

In Vitro KMO Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure based on commonly cited methodologies for determining the half-maximal inhibitory concentration (IC50) of a test compound against KMO.

1. Materials and Reagents:

-

Recombinant human KMO enzyme

-

KMO assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test compounds (this compound, Ro-61-8048) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds (this compound and Ro-61-8048) in KMO assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well plate, add the following to each well:

-

KMO assay buffer

-

Diluted test compound or vehicle (for control wells)

-

Recombinant KMO enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3. Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (V_i / V_0)) Where V_i is the reaction velocity in the presence of the inhibitor and V_0 is the reaction velocity in the absence of the inhibitor.

Quantification of 3-Hydroxykynurenine by HPLC

This method is used to measure the product of the KMO reaction, providing a direct assessment of enzyme activity.

1. Sample Preparation:

-

Perform the KMO enzymatic reaction as described above.

-

Terminate the reaction by adding a quenching solution (e.g., perchloric acid or acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: Electrochemical detection is highly sensitive and specific for 3-hydroxykynurenine.[6][7] UV detection can also be used.[8]

-

Quantification: A standard curve is generated using known concentrations of 3-hydroxykynurenine to quantify the amount produced in the enzymatic reaction.

Experimental and Logical Workflows

Workflow for determining the IC50 of KMO inhibitors.

Logical relationship between this compound, Ro-61-8048, and KMO inhibition.

Conclusion

The relationship between this compound and Ro-61-8048 is more complex than a simple prodrug-drug interaction. While Ro-61-8048 is a well-established, potent inhibitor of KMO, the direct inhibitory activity of this compound is weak. The initial hypothesis of this compound acting as a prodrug has been challenged by evidence suggesting that the in vivo effects may be due to contamination with Ro-61-8048. Researchers investigating these compounds should be aware of this controversy and consider the purity of their this compound samples. Further independent studies are warranted to definitively elucidate the metabolic fate of this compound and its true contribution to KMO inhibition in vivo. This guide provides the necessary background and experimental frameworks to aid in such investigations.

References

- 1. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 3-hydroxykynurenine in brain by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to the JM6 KMO Inhibitor: Effects on Kynurenic Acid Levels in the Brain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway (KP) is a critical route of tryptophan degradation, producing a range of neuroactive metabolites. An imbalance in this pathway, particularly a decrease in the neuroprotective kynurenic acid (KYNA) and an increase in neurotoxic metabolites like quinolinic acid (QUIN), is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Huntington's diseases[1][2]. Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme at a key branch point of the KP; its inhibition shunts the pathway towards increased KYNA production[1][3][4]. This guide provides a detailed technical overview of JM6, a small-molecule inhibitor of KMO, and its effects on cerebral KYNA levels. We will delve into its mechanism of action, present quantitative data from preclinical studies, outline experimental protocols, and visualize the underlying biological and experimental processes.

The Kynurenine Pathway and the Role of KMO

The metabolism of tryptophan is predominantly carried out through the kynurenine pathway[5]. The first stable metabolite, kynurenine, stands at a crucial juncture. It can be metabolized down two primary routes:

-

The Neurotoxic Branch: Catalyzed by KMO, kynurenine is converted to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN)[4][5].

-

The Neuroprotective Branch: Through the action of kynurenine aminotransferases (KATs), kynurenine is converted to kynurenic acid (KYNA)[4][6]. KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor, and also antagonizes the α7 nicotinic acetylcholine receptor, affording it neuroprotective properties[2][4][7].

Given its position in directing the pathway towards the production of 3-HK and subsequently QUIN, KMO represents a strategic therapeutic target. Inhibition of KMO is hypothesized to decrease the production of neurotoxic metabolites while increasing the available pool of kynurenine for conversion into the neuroprotective KYNA[3][8].

This compound: Mechanism of Action

This compound was initially described as a novel pro-drug of the KMO inhibitor Ro 61-8048[1]. The central hypothesis was that peripheral administration of this compound leads to the inhibition of KMO in the blood and peripheral tissues. This action was expected to increase circulating levels of kynurenine. Due to the fact that this compound and its active form, Ro 61-8048, do not effectively cross the blood-brain barrier, the therapeutic effect is mediated by the active transport of this elevated peripheral kynurenine into the central nervous system (CNS)[1][9]. Once in the brain, astrocytes, which do not express KMO, readily convert the incoming kynurenine into KYNA[2]. This leads to a modest and sustained elevation of brain KYNA levels, which is sufficient to confer neuroprotection and reduce glutamate-mediated excitotoxicity[1].

However, subsequent research has contested the idea that this compound is a prodrug for Ro 61-8048. These studies suggest that the Ro 61-8048 concentrations observed in plasma after this compound administration originate from a small impurity (<0.1%) of Ro 61-8048 within the this compound compound itself[10][11]. In vitro studies showed this compound to be stable under acidic conditions and that Ro 61-8048 was not a product of this compound metabolism[10][11]. Despite this, the therapeutic principle of peripheral KMO inhibition leading to increased brain KYNA remains a valid and attractive strategy[1][9].

References

- 1. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. kynurenine pathway inhibition: Topics by Science.gov [science.gov]

- 9. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and pharmacokinetics of this compound in mice: this compound is not a prodrug for Ro-61-8048 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Measuring JMJD6 Demethylase Activity In Vitro

Introduction

Jumonji domain-containing protein 6 (JMJD6) is a member of the JmjC superfamily of 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[1] These enzymes are critical regulators of various cellular processes, including gene expression and RNA splicing.[2][3] While JMJD6 was initially reported to function as a histone arginine demethylase, specifically targeting dimethylated arginine 2 of histone H3 (H3R2me2) and arginine 3 of histone H4 (H4R3me2), this activity has been a subject of considerable scientific debate.[2][4][5]

Numerous studies utilizing advanced analytical techniques, such as high-resolution mass spectrometry, have failed to detect arginine demethylase activity.[6][7][8] Instead, these studies have robustly and consistently identified JMJD6 as a lysyl-5-hydroxylase, modifying lysine residues on various protein substrates, including histones, the splicing factor U2AF65, and p53.[4][6][9][10] Interestingly, some small molecule inhibitors have been developed that reportedly inhibit the "demethylase" activity of JMJD6 preferentially over its hydroxylase function, suggesting the two activities may be distinct and substrate-dependent.[11]

These application notes provide an overview of the methodologies available to measure the in vitro enzymatic activity of JMJD6. Given the controversy, we will focus on the most definitive method—mass spectrometry—which can unambiguously detect both potential demethylation and established hydroxylation events. We will also describe other common demethylase assays and discuss their applicability and potential limitations in the context of JMJD6.

Overview of Assay Principles and Methodologies

Several biochemical methods can be employed to measure the activity of JmjC domain-containing oxygenases. The choice of assay depends on the specific research question, available equipment, and desired throughput.

-

Mass Spectrometry (MS)-Based Assays: This is the most direct and reliable method for characterizing JMJD6 activity. By measuring the precise mass of a peptide substrate before and after the enzymatic reaction, one can directly observe the mass shift corresponding to a specific modification.

-

Demethylation: Results in a mass decrease of 14.02 Da for each methyl group removed (-CH₂).

-

Hydroxylation: Results in a mass increase of 15.99 Da for each hydroxyl group added (+O).[7][12] This method is considered the gold standard as it provides direct evidence of the enzymatic product. Both MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and LC-MS (Liquid Chromatography-Mass Spectrometry) are frequently used.[6][12]

-

-

Formaldehyde Release Assays: JmjC-mediated demethylation reactions produce formaldehyde as a stoichiometric byproduct.[13] This can be quantified using colorimetric or fluorometric reagents. While widely used for other demethylases, this method is indirect and has significant limitations for JMJD6. A positive signal confirms formaldehyde production but does not identify the substrate, and a negative result could mean either no demethylase activity or that the activity is below the detection limit. Given the debate over JMJD6's demethylase function, this assay is not recommended for primary characterization but may be used for inhibitor screening if demethylase activity is first confirmed by another method.

-

Fluorescence-Based Assays: Fluorescence Polarization (FP) is a powerful technique for studying binding events, making it well-suited for high-throughput screening of inhibitors.[14] The assay measures the change in polarization of a fluorescently labeled probe (e.g., a ligand or substrate analog) upon binding to the enzyme. A competitive inhibitor will displace the probe, leading to a decrease in polarization. This method measures inhibitor binding, not direct enzymatic activity.[14]

Quantitative Data Summary

The following tables summarize key quantitative data reported for JMJD6 enzymatic activity and inhibition. Note that most kinetic parameters have been determined for its lysyl-hydroxylase activity.

Table 1: Apparent Steady-State Kinetic Parameters for JMJD6 Hydroxylase Activity

| Substrate/Cofactor | Peptide Sequence/Type | Kmapp (µM) | Catalytic Efficiency (mM-1s-1) | Reference |

|---|---|---|---|---|

| Cofactors | ||||

| 2-Oxoglutarate (2-OG) | Using LUC7L2267–278 peptide | ~31 | N/A | [12] |

| 2-Oxoglutarate (2-OG) | Using BRD4511-550 peptide | ~23 | N/A | [12] |

| Peptide Substrates | ||||

| BRD2520-559 | GGRKRLKANKQKRKRAKDAK | N/A | 270 ± 110 | [15] |

| BRD3463-502 | GGRKRLKANKQKRKRAKDAK | N/A | 87 ± 38 | [15] |

| BRD4511-550 | GGRKRLKANKQKRKRAKDAK | N/A | 190 ± 80 |[15] |

N/A: Not available

Table 2: IC₅₀ Values of Reported JMJD6 Inhibitors

| Inhibitor | Target Activity Reported | IC₅₀ Value | Assay Method | Reference |

|---|---|---|---|---|

| iJMJD6 (WL12) | Arginine Demethylase | 0.22 µM | Not specified | [16] |

| iJMJD6 (WL12) | Arginine Demethylase | 149.6 ± 34.1 nM | Not specified | [11] |

| Compound 7p | Demethylase | 0.681 µM | Not specified |[17][18] |

Detailed Experimental Protocols

Protocol 1: Mass Spectrometry-Based Assay for JMJD6 Activity (Hydroxylation & Demethylation)

This protocol is adapted from methodologies used for definitive JMJD6 characterization and is suitable for detecting both hydroxylation and potential demethylation.[7][12]

A. Materials and Reagents:

-

Recombinant human JMJD6 (e.g., JMJD6Δ363–403 construct, which shows good activity)[9]

-

Peptide Substrate: e.g., H4R3(me2s)₁₋₁₈-biotin for demethylation testing or BRD4₅₁₁₋₅₅₀ for hydroxylation.[7][15]

-

Assay Buffer (50 mM HEPES, pH 7.5)

-

(NH₄)₂Fe(SO₄)₂·6H₂O (Ammonium iron(II) sulfate)

-

2-Oxoglutarate (2-OG)

-

L-Ascorbic acid

-

Quenching Solution (50% Acetonitrile, 0.1% Formic Acid)

-

Solid-Phase Extraction (SPE) C18 tips or plates

-

MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS equipment

B. Procedure:

-

Prepare a master mix of cofactors in the assay buffer. Final concentrations in the reaction should be:

-

50 µM (NH₄)₂Fe(SO₄)₂

-

100 µM L-Ascorbic acid

-

100 µM 2-OG

-

-

In a microcentrifuge tube or 96-well plate, add the components in the following order at 37°C:

-

Assay Buffer

-

10-50 µM Peptide Substrate

-

Cofactor master mix

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding recombinant JMJD6 to a final concentration of 1-5 µM.

-

Incubate the reaction at 37°C for 10-60 minutes. Note: For kinetic studies, shorter time points (e.g., 60-90 seconds) are necessary to ensure initial velocity conditions.[12]

-

Stop the reaction by adding an equal volume of Quenching Solution.

-

Sample Cleanup (for MALDI-TOF):

-

Desalt the sample using a C18 SPE tip according to the manufacturer's protocol.

-

Elute the peptide in a small volume of elution buffer (e.g., 70% acetonitrile, 0.1% TFA).

-

-

MS Analysis:

-

For MALDI-TOF: Spot the desalted sample onto a MALDI plate and co-crystallize with the matrix solution. Acquire spectra in the positive ion reflector mode.

-

For LC-MS: Inject the quenched reaction mixture directly into the LC-MS system.

-

-

Data Analysis:

-

Compare the mass spectrum of the enzyme-treated sample to a no-enzyme control.

-

Look for a mass peak corresponding to the substrate mass +15.99 Da (monohydroxylation), +31.98 Da (dihydroxylation), etc.

-

Look for a mass peak corresponding to the substrate mass -14.02 Da (demethylation) or -28.04 Da (didemethylation).[7]

-

Protocol 2: Fluorescence Polarization (FP) Competition Assay for Inhibitor Screening

This protocol describes a general method for screening inhibitors based on their ability to bind to the JMJD6 active site, adaptable from assays for other JmjC demethylases.[14]

A. Materials and Reagents:

-

Recombinant human JMJD6

-

Fluorescently labeled probe (a small molecule known to bind the JMJD6 active site, e.g., a fluorescent analog of 2-OG or a known inhibitor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.01% Triton X-100)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Black, low-volume 96- or 384-well plates

-

Plate reader capable of measuring fluorescence polarization

B. Procedure:

-

Determine Probe Binding: First, perform a saturation binding experiment by titrating JMJD6 against a fixed, low concentration of the fluorescent probe (e.g., 5-10 nM) to determine the Kd and the optimal enzyme concentration that gives a stable, high polarization signal.

-

Competition Assay Setup:

-

To each well of the microplate, add the assay buffer containing JMJD6 and the fluorescent probe at their pre-determined optimal concentrations.

-

Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for background).

-

-

Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis:

-

Convert the raw polarization values (mP) to percent inhibition relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value for each test compound.

-

Diagrams and Workflows

Caption: General mechanisms for JMJD6-catalyzed reactions.

References

- 1. Jumonji domain containing protein 6 (Jmjd6) modulates splicing and specifically interacts with arginine–serine-rich (RS) domains of SR- and SR-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation | PLOS One [journals.plos.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The hydroxylation activity of Jmjd6 is required for its homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Jmjd6 Cellular Localization and Testing for Its Involvement in Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and structural investigations clarify the substrate selectivity of the 2-oxoglutarate oxygenase JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. pnas.org [pnas.org]

- 12. Biochemical investigations using mass spectrometry to monitor JMJD6-catalysed hydroxylation of multi-lysine containing bromodomain-derived substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 14. Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the JMJD6 Interactome: A Detailed Protocol for Immunoprecipitation-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the immunoprecipitation-mass spectrometry (IP-MS) of Jumonji domain-containing protein 6 (JMJD6). JMJD6 is a bifunctional enzyme with both lysyl hydroxylase and arginine demethylase activities, playing a crucial role in various cellular processes, including RNA splicing, transcriptional regulation, and tumorigenesis.[1][2] Understanding the protein-protein interaction network of JMJD6 is essential for elucidating its biological functions and for the development of novel therapeutic strategies.

Introduction to JMJD6 and its Significance

JMJD6 is a member of the JmjC domain-containing family of 2-oxoglutarate- and Fe(II)-dependent oxygenases.[2] It has been implicated in the regulation of gene expression through post-translational modifications of histones and non-histone proteins.[1] Notably, JMJD6 has been shown to hydroxylate and regulate the activity of key cellular proteins such as the tumor suppressor p53 and the estrogen receptor alpha (ERα).[2][3] Furthermore, JMJD6 interacts with components of the spliceosome, influencing alternative splicing events that can impact cancer-related signaling pathways like the MAPK cascade.[2][4] Given its diverse roles and association with various cancers, including breast cancer, melanoma, and glioma, JMJD6 represents a promising target for drug development.[5][6]

Principle of the Method